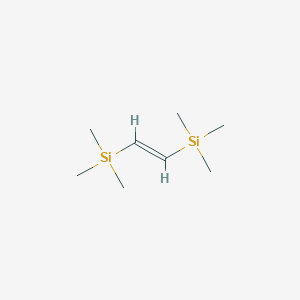

trans-1,2-Bis(trimethylsilyl)ethylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-1,2-Bis(trimethylsilyl)ethylene, also known as this compound, is a useful research compound. Its molecular formula is C8H20Si2 and its molecular weight is 172.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Trans-1,2-Bis(trimethylsilyl)ethylene is utilized as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for constructing complex molecules.

Disilylation Reactions

Recent advancements in disilylation reactions highlight the compound's role as a precursor for synthesizing cis/trans-1,2-disilylated alkenes. These compounds exhibit significant potential for further transformations, making them valuable intermediates in organic synthesis .

Catalysis

The compound's interactions with transition metals have been studied extensively, revealing its utility in catalysis. It can form stable complexes with various metals, enhancing reaction rates and selectivity in synthetic pathways .

Materials Science

This compound serves as an important component in materials science due to its unique properties.

Polymer Chemistry

The compound can be used to modify polymers, improving their thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance solubility and bioavailability, which is particularly beneficial for biomedical applications.

Coatings and Sealants

Due to the hydrophobic nature imparted by the trimethylsilyl groups, this compound is explored for applications in coatings and sealants that require moisture resistance and durability.

Pharmaceutical Applications

While specific biological activities of this compound are not extensively documented, organosilicon compounds generally exhibit a range of biological activities, including antimicrobial properties. The trimethylsilyl groups may enhance solubility and bioavailability in biological systems, suggesting potential applications in pharmaceuticals or as biocompatible materials .

Case Studies

Analyse Des Réactions Chimiques

Electrophilic Additions

The electron-rich double bond in trans-1,2-bis(trimethylsilyl)ethylene facilitates electrophilic additions. Common reagents include halogens and proton acids:

-

Halogenation : Reacts with bromine (Br₂) or chlorine (Cl₂) to form 1,2-dihalo adducts. Steric hindrance from the silyl groups directs regioselectivity .

-

Acid-Catalyzed Hydration : Forms silanols under acidic conditions, though the reaction is slower compared to less hindered alkenes.

Hydrosilylation Reactions

This compound participates in rhodium-catalyzed hydrosilylation to form siloxane linkages. Key findings include:

-

Catalyst : [RhCl(CO)₂]₂ achieves up to 46% yield in intramolecular trans-bis-silylation cyclization .

-

Mechanism : DFT calculations confirm a stepwise pathway involving oxidative addition, migratory insertion, and reductive elimination .

| Reaction Type | Catalyst | Yield (%) | Product | Reference |

|---|---|---|---|---|

| Intramolecular trans-bis-silylation | [RhCl(CO)₂]₂ | 46 | Pyridine-fused silole | |

| Intermolecular bis-silylation | PdCl₂(PPh₃)₂-CuI | 23 | 1:2 Bis-silylation adduct |

Oxidative Cleavage

Oxidative cleavage of the double bond produces silanols or disilyl oxides:

-

Ozonolysis : Yields bis(trimethylsilyl) ozonides, which decompose to carbonyl compounds .

-

Ruthenium-Based Oxidation : Generates siloxane derivatives under mild conditions .

Polymerization

The compound acts as a monomer in radical or anionic polymerization:

-

Radical Initiators : Benzoyl peroxide (BPO) induces chain-growth polymerization, forming polysiloxane backbones.

-

Thermal Stability : Polymers decompose above 300°C, retaining <5% weight at 800°C.

Trans-Bis-Silylation in Catalytic Cycles

Rhodium and nickel catalysts enable stereoselective bis-silylation of alkynes:

-

Rhodium Catalysis : Trans-selectivity arises from lower activation energy (123 kJ/mol vs. 170 kJ/mol for cis) .

-

Nickel Catalysis : Ni(0) complexes with N-heterocyclic carbenes (NHCs) achieve cis-bis-silylation of internal alkynes .

| Parameter | Rh-Catalyzed (Trans) | Ni-Catalyzed (Cis) |

|---|---|---|

| Activation Energy | 123 kJ/mol | 170 kJ/mol |

| Selectivity | >95% trans | >90% cis |

| Yield Range | 40–65% | 50–85% |

Decomposition Pathways

Copper-mediated decomposition yields diverse products:

-

With CuCl : Forms trans/cis-1,2-bis(trimethylsilyl)ethylene (13% and 9%, respectively) and norcarane derivatives (65%) .

-

Thermal Decomposition : At >200°C, generates trimethylsilane and ethylene derivatives.

Comparative Reactivity

The trans configuration and steric bulk influence reactivity:

-

vs. Cis Isomer : Trans exhibits higher thermal stability and slower reaction kinetics in electrophilic additions .

-

vs. Non-Silylated Alkenes : Enhanced electron density at the double bond accelerates hydrosilylation but retards Diels-Alder reactions .

Mechanistic Insights

Propriétés

IUPAC Name |

trimethyl-[(E)-2-trimethylsilylethenyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGXUPKDZBCKPF-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18178-59-1 |

Source

|

| Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.